Otenzepad

Catalog No.
S538308
CAS No.
121029-35-4
M.F
C24H31N5O2
M. Wt
421.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Otenzepad

CAS Number

121029-35-4

Product Name

Otenzepad

IUPAC Name

11-[2-[2-(diethylaminomethyl)piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one

Molecular Formula

C24H31N5O2

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C24H31N5O2/c1-3-27(4-2)16-18-10-7-8-15-28(18)17-22(30)29-21-13-6-5-11-19(21)24(31)26-20-12-9-14-25-23(20)29/h5-6,9,11-14,18H,3-4,7-8,10,15-17H2,1-2H3,(H,26,31)

InChI Key

UBRKDAVQCKZSPO-UHFFFAOYSA-N

SMILES

CCN(CC)CC1CCCCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4

Solubility

Soluble in DMSO

Synonyms

11-((2-((diethylamino)methyl)-1-piperidinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1-4)benzodiazepine-6-one, AF-DX 116, AF-DX-116, AFDX 116, otenzepad

Canonical SMILES

CCN(CC)CC1CCCCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4

Description

The exact mass of the compound Otenzepad is 421.2478 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 664529. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Benzodiazepinones - Supplementary Records. It belongs to the ontological category of benzodiazepine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Otenzepad, also known as AF-DX 116, is a competitive antagonist of the muscarinic acetylcholine receptors, specifically exhibiting selectivity for the M2 receptor subtype. It is characterized by its potential use in treating cardiac arrhythmias due to its cardioselective properties. Otenzepad was developed to minimize side effects associated with non-selective muscarinic antagonists while effectively modulating heart rate and rhythm .

The primary chemical reaction involving Otenzepad is its binding to the muscarinic M2 receptors. The compound operates through competitive inhibition, blocking acetylcholine from binding to these receptors. This interaction results in decreased parasympathetic activity on the heart, leading to increased heart rate and improved cardiac function in specific clinical scenarios .

Otenzepad exhibits notable biological activity as a selective antagonist of the M2 muscarinic receptor. This selectivity is crucial as it allows for modulation of cardiac function without significantly affecting other muscarinic receptor subtypes that could lead to unwanted side effects. In preclinical studies, Otenzepad has shown efficacy in reducing bradycardia and managing atrial fibrillation .

The synthesis of Otenzepad involves several steps typical of pharmaceutical compound development. While specific synthetic routes are proprietary, general methods for synthesizing muscarinic antagonists include:

  • Formation of key intermediates: Utilizing heterocyclic chemistry to create the core structure.
  • Functionalization: Adding specific functional groups that enhance receptor selectivity and potency.
  • Purification: Employing chromatographic techniques to isolate the desired compound from byproducts.

These methods ensure that Otenzepad maintains high purity and efficacy for therapeutic use .

Otenzepad has primarily been investigated for its applications in cardiology. Its main therapeutic uses include:

  • Treatment of arrhythmias: Particularly atrial fibrillation and other forms of irregular heartbeats.
  • Management of bradycardia: Helping to increase heart rate in patients with excessively low heart rates.

Clinical trials have demonstrated its potential effectiveness in these areas, positioning it as a promising candidate for future therapies .

Research on Otenzepad has focused on its interactions with various muscarinic receptors. Notably:

  • Allosteric modulation: Studies indicate that Otenzepad can act as an allosteric modulator at the M2 receptor, influencing receptor activity beyond simple competitive inhibition .
  • Schild plot analysis: Experimental data show a linear Schild plot over a wide concentration range, indicating consistent antagonistic behavior across different doses .

These findings contribute to understanding how Otenzepad can be effectively used in clinical settings.

Otenzepad's unique profile can be compared with several other muscarinic antagonists:

CompoundReceptor SelectivityPrimary UseUnique Features
OtenzepadM2Cardiac arrhythmiasCardioselective; minimal side effects
TolterodineM3Overactive bladderNon-selective; broader anticholinergic effects
IpratropiumM3AsthmaInhaled delivery; bronchodilator
ScopolamineNon-selectiveMotion sicknessCNS penetration; sedative effects

Otenzepad stands out due to its selective action on the M2 receptor, which allows for targeted therapeutic effects in cardiac conditions without significant interference with other muscarinic pathways .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

421.24777525 g/mol

Monoisotopic Mass

421.24777525 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WW6A9TFL2C
OM7J0XAL0S
SX2WTG9R3Z

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Parasympatholytics

Pictograms

Irritant

Irritant

Other CAS

121029-35-4
122467-13-4
102394-31-0

Wikipedia

Otenzepad

Dates

Modify: 2023-07-15
1: Leaderbrand K, Chen HJ, Corcoran KA, Guedea AL, Jovasevic V, Wess J, Radulovic J. Muscarinic acetylcholine receptors act in synergy to facilitate learning and memory. Learn Mem. 2016 Oct 17;23(11):631-638. doi: 10.1101/lm.043133.116. Print 2016 Nov. PubMed PMID: 27918283; PubMed Central PMCID: PMC5066603.
2: Lanzafame A, Christopoulos A, Mitchelson F. The allosteric interaction of otenzepad (AF-DX 116) at muscarinic M2 receptors in guinea pig atria. Eur J Pharmacol. 2001 Mar 30;416(3):235-44. Erratum in: Eur J Pharmacol 2001 Jun 29;423(1):93-4. PubMed PMID: 11290374.
3: Bellido I, Fernández JL, Gómez A, Sánchez de la Cuesta F. Otenzepad shows two populations of binding sites in human gastric smooth muscle. Can J Physiol Pharmacol. 1995 Jan;73(1):124-9. PubMed PMID: 7600442.

Explore Compound Types